N-cyclopropyl-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide
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Overview
Description
N-cyclopropyl-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide is a synthetic organic compound belonging to the quinoline carboxamide family. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This particular compound features a quinoline core substituted with a cyclopropyl group and a 3,4-dimethoxyphenyl moiety, making it a subject of interest in medicinal chemistry and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced through a Friedländer synthesis, where an appropriate aldehyde reacts with a 2-aminobenzophenone derivative.
Cyclopropyl Substitution: The cyclopropyl group is introduced via a nucleophilic substitution reaction, where a cyclopropylamine reacts with the quinoline derivative.
Carboxamide Formation: The final step involves the formation of the carboxamide group, typically achieved by reacting the quinoline derivative with an appropriate carboxylic acid derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the quinoline core, potentially converting it to tetrahydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclopropyl and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-cyclopropyl-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in antimicrobial and anticancer studies. Its ability to interact with biological targets makes it a candidate for drug development and biochemical research.
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects. Its quinoline core is known to interact with various enzymes and receptors, making it a potential candidate for the treatment of diseases such as cancer and bacterial infections.
Industry
Industrially, the compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can inhibit bacterial enzymes, leading to antimicrobial effects. The cyclopropyl and dimethoxyphenyl groups enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline-4-carboxamide: Similar in structure but with a chloro group instead of a cyclopropyl group.
Quinoline-6-carboxamide: Differing in the position of the carboxamide group.
2-Styrylquinoline: Featuring a styryl group instead of a dimethoxyphenyl group.
Uniqueness
N-cyclopropyl-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The combination of the cyclopropyl and dimethoxyphenyl groups enhances its pharmacological profile, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H20N2O3 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-cyclopropyl-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C21H20N2O3/c1-25-19-10-7-13(11-20(19)26-2)18-12-16(21(24)22-14-8-9-14)15-5-3-4-6-17(15)23-18/h3-7,10-12,14H,8-9H2,1-2H3,(H,22,24) |
InChI Key |
IFDHMCHQTRKAET-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4CC4)OC |
Origin of Product |
United States |
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